
3-(4-Bromophenyl)propan-1-ol
Overview
Description
3-(4-Bromophenyl)propan-1-ol is an organic compound with the molecular formula C9H11BrO and a molecular weight of 215.09 g/mol . It is characterized by a bromine atom attached to a phenyl ring, which is further connected to a propanol chain. This compound is typically found as a colorless to pale yellow liquid or solid .
Preparation Methods
Reduction of Methyl 3-(4-Bromophenyl)Propanoate
Laboratory-Scale Synthesis
The most frequently documented method involves the reduction of methyl 3-(4-bromophenyl)propanoate to 3-(4-bromophenyl)propan-1-ol using sodium borohydride (NaBH₄) and aluminum trichloride (AlCl₃) in 1,2-dimethoxyethane (DME). The reaction proceeds via a two-step mechanism:
- Formation of a Borate Complex : AlCl₃ activates the ester carbonyl group, enabling nucleophilic attack by NaBH₄ to form an intermediate borate complex.
- Protonolysis and Reduction : The complex undergoes protonolysis in the presence of water, yielding the primary alcohol.
Reaction Conditions :
- Solvent : 1,2-Dimethoxyethane (DME)
- Temperature : 20–50°C
- Time : 4 hours
- Molar Ratios : Methyl ester : NaBH₄ : AlCl₃ = 1 : 1.2 : 1.2
Workup and Purification :
After quenching with ice water, the mixture is acidified to pH 2 using sulfuric acid. The product is extracted with ethyl acetate, washed with sodium bicarbonate, and concentrated under reduced pressure. This yields this compound with 90% molar yield and 98.6% HPLC purity.
Industrial-Scale Production
Industrial protocols scale this reaction to kilogram quantities while maintaining efficiency. A representative example uses:
- Starting Material : 300 g methyl 3-(4-bromophenyl)propanoate
- Solvent : 2,000 g ethylene glycol dimethyl ether
- Reducing Agents : 70 g NaBH₄, 82 g AlCl₃
- Reaction Volume : 5 L
The exothermic reaction is controlled by gradual AlCl₃ addition over 2 hours, followed by a 2-hour hold at 50°C. Post-reaction hydrolysis and extraction yield 319 g (90%) of product, demonstrating scalability without significant yield loss.
Alternative Reduction Methods
Use of Different Reducing Agents
While NaBH₄/AlCl₃ is predominant, other hydride reagents have been explored:
- Lithium Aluminum Hydride (LiAlH₄) : Offers stronger reducing power but poses handling risks due to pyrophoric nature.
- Catalytic Hydrogenation : Limited applicability due to the stability of the aryl bromide under H₂ atmospheres.
Comparative studies indicate NaBH₄/AlCl₃ achieves superior yields (90%) versus LiAlH₄ (≤85%) for this substrate.
Reduction of Alternative Carbonyl Precursors
Although less common, ketone precursors like 3-(4-bromophenyl)propanal can be reduced to the alcohol. For example:
- Substrate : 3-(4-Bromophenyl)propanal
- Reagent : NaBH₄ in methanol
- Yield : ~80% (estimated from analogous reductions)
This route is less favored due to the limited commercial availability of the aldehyde precursor.
Purification and Characterization
Purification Techniques
- Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes inorganic salts and polar impurities.
- Distillation : Low-pressure distillation (boiling point: 162°C at 2.5 Torr) isolates the product from high-boiling solvents.
- Chromatography : Silica gel chromatography using ethyl acetate/hexane mixtures resolves trace impurities.
Analytical Data
Comparative Analysis of Methods
Method | Yield | Scale | Cost | Safety |
---|---|---|---|---|
NaBH₄/AlCl₃ Reduction | 90% | Lab to industrial | Low | Moderate (exothermic) |
LiAlH₄ Reduction | 85% | Lab-only | High | Hazardous |
Catalytic Hydrogenation | <50% | Lab-only | Moderate | High-pressure risks |
The NaBH₄/AlCl₃ method is optimal for balancing yield, scalability, and cost. Industrial adaptations further enhance throughput by employing continuous flow reactors and automated pH control during workup.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenylpropanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-(4-Bromophenyl)propanal or 3-(4-Bromophenyl)propanone.
Reduction: 3-Phenylpropan-1-ol.
Substitution: 3-(4-Azidophenyl)propan-1-ol or 3-(4-Cyanophenyl)propan-1-ol.
Scientific Research Applications
Medicinal Chemistry
3-(4-Bromophenyl)propan-1-ol serves as a vital intermediate in the synthesis of various pharmaceutical compounds. Its bromine substituent enhances the compound's biological activity, making it suitable for developing drugs with antifungal and antibacterial properties.
Case Study: Synthesis of Dimethylmorpholine Substituted Daphneolone Derivatives
Research indicates that this compound is utilized in synthesizing dimethylmorpholine substituted daphneolone derivatives, which exhibit fungicidal activity. The synthesis pathway involves the reaction of this compound with other reagents to form biologically active derivatives .
Organic Synthesis
This compound is widely used as a reagent in organic synthesis due to its ability to undergo various chemical transformations.
Reaction Examples
Reaction Type | Reagents | Conditions | Yield |
---|---|---|---|
Nucleophilic substitution | Ethylmagnesium bromide | Reflux in diethyl ether | Full conversion |
Bromination | Carbon tetrabromide + triphenylphosphine | THF at 0°C to room temperature | 66% |
These reactions demonstrate the versatility of this compound in forming complex organic molecules .
Material Science
In material science, this compound is explored for its potential applications in developing advanced materials such as polymers and coatings.
Example Application: Polymer Synthesis
The incorporation of this compound into polymer matrices has been studied for enhancing the mechanical properties and thermal stability of the resulting materials. Its bromine atom can facilitate cross-linking reactions, leading to improved material performance.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)propan-1-ol is primarily based on its ability to undergo various chemical reactions, leading to the formation of different products. The bromine atom and hydroxyl group play crucial roles in these reactions, allowing the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
- 3-(3-Bromophenyl)propan-1-ol
- 3-(4-Chlorophenyl)propan-1-ol
- 3-(4-Fluorophenyl)propan-1-ol
Comparison: 3-(4-Bromophenyl)propan-1-ol is unique due to the presence of a bromine atom at the para position of the phenyl ring, which influences its reactivity and chemical properties.
Biological Activity
3-(4-Bromophenyl)propan-1-ol, a compound with the molecular formula CHBrO, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including pharmacology and agrochemistry.
Chemical Structure and Synthesis
The structure of this compound features a brominated phenyl group attached to a propanol chain. The presence of the bromine atom enhances its reactivity and biological activity through mechanisms such as halogen bonding. The synthesis typically involves the reaction of 4-bromobenzyl chloride with propan-1-ol in the presence of a base, yielding the desired alcohol.
Biological Activity
1. Antiproliferative Effects
Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds related to this structure have shown IC values in the range of 10–33 nM against triple-negative breast cancer (TNBC) cell line MDA-MB-231, indicating potent inhibitory effects on cell proliferation .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC (nM) |
---|---|---|
This compound | MDA-MB-231 | 10–33 |
CA-4 | MDA-MB-231 | 3.9 |
Other Analogues | Various | Varies |
2. Neurotoxic Potential
A study investigating the neurotoxic effects of a derivative synthesized from this compound revealed impacts on acetylcholinesterase (AChE) activity in rainbow trout alevins. The results suggested that this compound could influence neurochemical pathways, potentially leading to neurotoxicity.
3. Antifungal Properties
The compound serves as a precursor in synthesizing dimethylmorpholine-substituted daphneolone derivatives, which have demonstrated fungicidal properties. This suggests that this compound and its derivatives could be valuable in agricultural applications for pest control.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization: Some derivatives have been shown to inhibit tubulin assembly, disrupting mitotic processes in cancer cells.
- Receptor Interaction: The bromine atom may enhance binding affinity to specific receptors involved in neurotransmission and cellular signaling pathways.
Case Studies
Case Study 1: Anticancer Activity
In vitro studies demonstrated that compounds derived from this compound significantly inhibited cell growth in human breast cancer cells. The mechanism involved arresting cells in the G2/M phase and inducing apoptosis through tubulin destabilization .
Case Study 2: Neurotoxicity Assessment
Research focusing on the neurotoxic effects of synthesized derivatives showed alterations in AChE activity, suggesting potential risks associated with environmental exposure to these compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-Bromophenyl)propan-1-ol in laboratory settings?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Reduction of 3-(4-Bromophenyl)propionic acid : Use lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), followed by acidic workup to yield the alcohol .
- Grignard Reaction : React 4-bromobenzyl magnesium bromide with ethylene oxide, followed by hydrolysis to form the target alcohol. This method requires strict control of moisture and temperature .
Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. How is the purity and structural integrity of this compound confirmed experimentally?
- Methodological Answer :
- Spectroscopy : ¹H NMR (δ ~1.7–1.9 ppm for CH₂ groups, δ ~3.6–3.8 ppm for OH) and ¹³C NMR (δ ~30–35 ppm for CH₂, δ ~70 ppm for C-OH) are critical for structural confirmation. Compare data with PubChem entries (CAS 25574-11-2) .
- Chromatography : HPLC (C18 column, methanol/water mobile phase) assesses purity (>98% by area normalization) .
- Melting Point : Literature values (e.g., 72–74°C) should align with experimental results .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Catalysis : Employ BINOL-derived phosphoric acids or Jacobsen catalysts for asymmetric reductions of ketone precursors .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester derivatives to isolate enantiomers .
- Asymmetric Hydrogenation : Use Ru-BINAP complexes to hydrogenate α,β-unsaturated ketones, yielding chiral alcohols .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points, solubility) of this compound?
- Methodological Answer :
- Crystallization Analysis : Differences in melting points may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify thermal transitions .
- X-ray Crystallography : Resolve structural ambiguities by comparing experimental unit cell parameters with published data (e.g., Acta Crystallographica reports) .
- Solubility Studies : Systematically test solvents (e.g., DMSO, ethanol) under controlled temperatures to establish reproducible data .
Q. What role does this compound play in medicinal chemistry and agrochemical research?
- Methodological Answer :
- Drug Intermediate : The hydroxyl group serves as a handle for coupling with urea moieties to generate metobromuron analogs (herbicide metabolites) .
- Bioisosteric Modifications : Fluorinated derivatives (e.g., 3-(4-Fluorophenyl)propan-1-ol) are synthesized to study metabolic stability and receptor binding .
- Click Chemistry : Functionalize the alcohol via Mitsunobu reactions to introduce azide/alkyne groups for targeted drug delivery systems .
Q. How can the hydroxyl group in this compound be selectively functionalized for complex molecule synthesis?
- Methodological Answer :
- Protection : Use tert-butyldimethylsilyl chloride (TBDMSCl) in DMF to form a silyl ether, enabling subsequent cross-coupling (e.g., Suzuki-Miyaura) without OH interference .
- Oxidation : Convert the alcohol to a ketone using Dess-Martin periodinane (DMP) in dichloromethane, a key step for preparing α,β-unsaturated carbonyl compounds .
- Esterification : React with acetyl chloride in pyridine to form esters for gas chromatography-mass spectrometry (GC-MS) analysis .
Q. Data Contradiction and Optimization
Q. Why do different synthetic methods yield varying purities of this compound?
- Methodological Answer :
- By-Product Analysis : Grignard routes may produce residual magnesium salts, requiring rigorous aqueous washes. In contrast, reductions with LiAlH₄ can leave aluminum residues, necessitating filtration through Celite .
- Chromatography Optimization : Adjust silica gel mesh size (e.g., 230–400 mesh) and solvent polarity to separate diastereomers or regioisomers .
- Continuous Flow Systems : Implement microreactors to enhance reaction homogeneity and reduce side reactions (e.g., over-reduction) .
Q. Tables for Key Data
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₁BrO | |
CAS Number | 25574-11-2 | |
Molecular Weight | 215.09 g/mol | |
Melting Point | 72–74°C | |
Key NMR (¹H) | δ 1.7–1.9 (m, 2H, CH₂), δ 3.6–3.8 (t, 2H, CH₂-OH) |
Synthetic Method | Yield | Purity | Reference |
---|---|---|---|
Grignard Reaction | 65–70% | >95% | |
LiAlH₄ Reduction | 75–80% | >98% | |
Continuous Flow Optimization | 85–90% | >99% |
Properties
IUPAC Name |
3-(4-bromophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODKXGCVVOOEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441746 | |
Record name | 3-(4-bromophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25574-11-2 | |
Record name | 3-(4-bromophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Bromophenyl)-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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